molecular formula C15H20N4O2 B15112796 2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B15112796
M. Wt: 288.34 g/mol
InChI Key: AGICDNMCWQKTSV-UHFFFAOYSA-N
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Description

2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the Paal–Knorr reaction, which involves the condensation of an amine with a diketone to form the pyrrole ring . The subsequent steps involve the formation of the pyrrolidine and pyrimidine rings through cyclization and functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and biological context .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

oxolan-3-yl-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C15H20N4O2/c20-14(11-2-5-21-10-11)18-6-12-8-19(9-13(12)7-18)15-16-3-1-4-17-15/h1,3-4,11-13H,2,5-10H2

InChI Key

AGICDNMCWQKTSV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)N2CC3CN(CC3C2)C4=NC=CC=N4

Origin of Product

United States

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